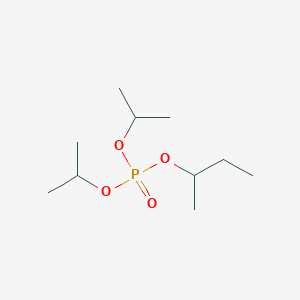![molecular formula C11H15FO2S B15169120 Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- CAS No. 648956-81-4](/img/structure/B15169120.png)
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- is an organic compound with the molecular formula C11H15FO2S It is characterized by the presence of a benzene ring substituted with a 3-fluoropropylthio group and two methoxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- typically involves the introduction of the 3-fluoropropylthio group onto a benzene ring that already has methoxy substituents. One common method is through nucleophilic substitution reactions where a suitable thiol reacts with a fluorinated alkyl halide under basic conditions. For example, 3-fluoropropyl bromide can be reacted with 1,4-dimethoxybenzene in the presence of a base like sodium hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy groups and the fluoropropylthio group can participate in various substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Reduced Derivatives: Products with modified functional groups resulting from reduction reactions.
Substituted Benzene Derivatives: Various functionalized benzene compounds obtained through substitution reactions.
Scientific Research Applications
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the 3-fluoropropylthio group, making it less reactive in certain chemical reactions.
Benzene, 2-[(3-chloropropyl)thio]-1,4-dimethoxy-: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
Benzene, 2-[(3-methylpropyl)thio]-1,4-dimethoxy-: Contains a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.
Uniqueness: The presence of the 3-fluoropropylthio group in Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- imparts unique reactivity and properties compared to its analogs. The fluorine atom can influence the compound’s electronic distribution and its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
648956-81-4 |
|---|---|
Molecular Formula |
C11H15FO2S |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(3-fluoropropylsulfanyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C11H15FO2S/c1-13-9-4-5-10(14-2)11(8-9)15-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
XOOIVHMXLGSNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
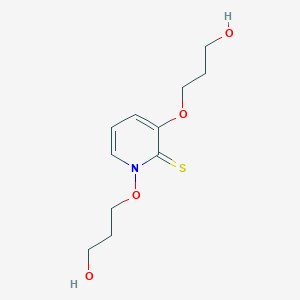
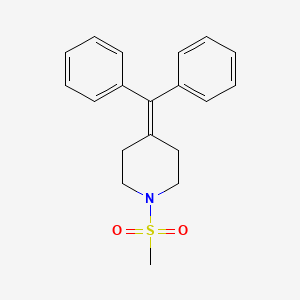
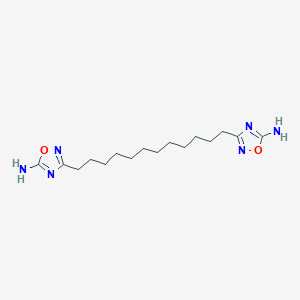
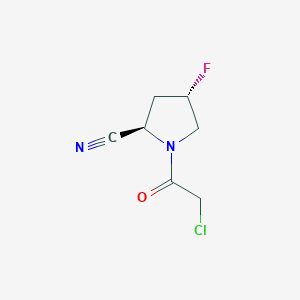
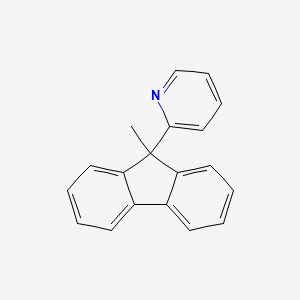
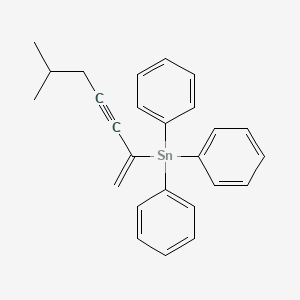
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)

![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)
